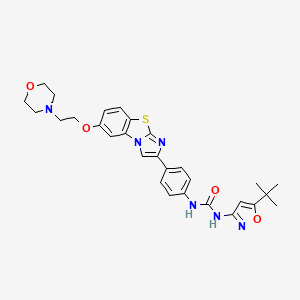

AC220;Quizartinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H32N6O4S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea |

InChI |

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) |

InChI Key |

MKGMVQKQNTXMPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Quizartinib's Mechanism of Action in FLT3-ITD Acute Myeloid Leukemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplication (ITD) mutations being the most common. These FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through various downstream signaling pathways. Quizartinib (B1680412) (AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical activity in patients with FLT3-ITD AML. This document provides a detailed technical overview of quizartinib's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quizartinib: A Potent FLT3 Kinase Inhibitor

Quizartinib is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain. Its high potency and selectivity are attributed to its unique chemical structure, which allows for strong interactions with the active site of the FLT3 receptor.

Binding and Kinase Inhibition

Quizartinib functions as an ATP-competitive inhibitor of FLT3. It binds to the kinase domain of both wild-type and mutated FLT3, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This inhibition of FLT3 autophosphorylation is a critical step in blocking the downstream signaling cascades that promote leukemic cell growth and survival.

Quantitative Data: In Vitro Potency of Quizartinib

The following tables summarize the in vitro potency of quizartinib against FLT3-ITD and other relevant kinases from various studies.

Table 1: Quizartinib IC50 Values against FLT3 and Other Kinases

| Target Kinase | Cell Line/Assay | IC50 (nM) | Reference |

| FLT3-ITD | MV4-11 | 1.1 | |

| FLT3-ITD | MOLM-13 | 1.6 | |

| Wild-type FLT3 | Ba/F3 | 4.2 | |

| c-Kit | Kinase Assay | 27 | |

| PDGFRα | Kinase Assay | 46 | |

| RET | Kinase Assay | 60 |

Table 2: Effect of Quizartinib on Cell Viability in FLT3-ITD AML Cell Lines

| Cell Line | Assay Type | IC50 (nM) | Time Point (hours) | Reference |

| MV4-11 | MTS Assay | 0.58 | 72 | |

| MOLM-14 | MTS Assay | 0.44 | 72 |

Signaling Pathways Modulated by Quizartinib

FLT3-ITD mutations lead to the constitutive activation of several downstream signaling pathways critical for cell survival and proliferation. Quizartinib effectively inhibits these pathways by blocking the initial FLT3 signaling event.

Inhibition of Downstream Signaling

The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of key downstream signaling molecules, including:

-

STAT5 (Signal Transducer and Activator of Transcription 5): Promotes cell survival and proliferation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway (ERK): Involved in cell growth, differentiation, and survival.

-

PI3K/AKT (Phosphatidylinositol 3-Kinase/Protein Kinase B) Pathway: A central pathway for cell survival, growth, and metabolism.

Quizartinib's inhibition of FLT3 autophosphorylation leads to the deactivation of these downstream pathways, ultimately inducing apoptosis in FLT3-ITD positive AML cells.

Signaling Pathway Diagram

Caption: Quizartinib inhibits FLT3-ITD autophosphorylation, blocking downstream signaling pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of quizartinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of quizartinib against FLT3 kinase.

Methodology:

-

Recombinant FLT3 kinase is incubated with a fluorescently labeled peptide substrate and varying concentrations of quizartinib in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at 30°C for 60 minutes.

-

The reaction is stopped, and the phosphorylation of the peptide substrate is measured using a fluorescence plate reader.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of quizartinib on the viability of FLT3-ITD positive AML cells.

Methodology:

-

FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of quizartinib or vehicle control (DMSO) for 72 hours.

-

MTS reagent is added to each well and incubated for 2-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.

Western Blotting for Phospho-FLT3 and Downstream Targets

Objective: To confirm the inhibition of FLT3 phosphorylation and downstream signaling pathways by quizartinib.

Methodology:

-

FLT3-ITD positive AML cells are treated with quizartinib or vehicle control for a specified time (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing quizartinib's efficacy.

Conclusion

Quizartinib is a potent and selective FLT3 inhibitor that effectively targets the constitutively active FLT3-ITD receptor in AML. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent induction of apoptosis in leukemic cells. The in vitro and in vivo data strongly support its therapeutic potential in the treatment of FLT3-ITD positive AML. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the clinical efficacy of quizartinib.

AC220 (Quizartinib): An In-depth Technical Profile of a Potent FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC220, also known as Quizartinib (B1680412), is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Activating mutations in FLT3 are a common driver in acute myeloid leukemia (AML), making it a critical therapeutic target. This technical guide provides a comprehensive overview of the inhibitory profile of AC220, including its mechanism of action, kinase selectivity, and the molecular basis of resistance. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are provided to support further research and development in this area.

Mechanism of Action

Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of the FLT3 kinase.[1] This binding prevents the autophosphorylation of the FLT3 receptor, even in the presence of activating mutations such as internal tandem duplications (ITD), thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1] The primary pathways inhibited by AC220 include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 signaling cascades.[2]

Quantitative Inhibitory Profile

The potency and selectivity of AC220 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of AC220 Against FLT3

| Target | Assay Type | Cell Line/System | IC50 (nM) | Kd (nM) | Reference |

| FLT3-ITD | Cell-based Autophosphorylation | MV4-11 | 1.1 | - | [3][4] |

| FLT3 (Wild-Type) | Cell-based Autophosphorylation | RS4;11 | 4.2 | - | [3][4] |

| FLT3-ITD | Cell Proliferation | MV4-11 | 0.56 | - | [4] |

| FLT3 | Binding Assay | Recombinant | - | 1.6 | [4] |

| FLT3-ITD | Cell Proliferation | MOLM-14 | 0.67 | - | [5] |

| FLT3-ITD | Cell Proliferation | MOLM-13 | 0.89 | - | [5][6] |

Table 2: Kinase Selectivity Profile of AC220

| Kinase | IC50 (nM) | Fold Selectivity vs. FLT3-ITD | Reference |

| FLT3 | 1.1 (ITD), 4.2 (WT) | 1 | [3][4] |

| KIT | >10 | >10 | [4][7] |

| PDGFRα | >10 | >10 | [4][7] |

| PDGFRβ | >10 | >10 | [4][7] |

| RET | >10 | >10 | [4][7] |

| CSF-1R | >10 | >10 | [4][7] |

Note: AC220 is reported to be over 10-fold more selective for FLT3 than for KIT, PDGFRα, PDGFRβ, RET, and CSF-1R.[3][4][7]

Table 3: AC220 Activity Against FLT3 Resistance Mutations

| Mutation | Assay Type | Cell Line/System | GI50 (nM) | Reference |

| FLT3-ITD D835Y | Cell Growth Inhibition | Ba/F3 | 16 | [7] |

| FLT3-ITD D835V | Cell Growth Inhibition | Ba/F3 | 27 | [7] |

| FLT3-ITD + N701K | Cell Growth Inhibition | Ba/F3 | 2.906 | [8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the biochemical potency of an inhibitor against a purified kinase.

Materials:

-

Recombinant human FLT3 enzyme

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

AC220 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of AC220 in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).

-

Add 2 µL of a solution containing the FLT3 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions, which measures ADP production as a luminescent signal.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cellular FLT3 Autophosphorylation Assay

This protocol describes a method to measure the inhibition of FLT3 autophosphorylation in a cellular context.

Materials:

-

FLT3-dependent cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for FLT3-WT)

-

Cell culture medium and supplements

-

AC220 (serially diluted)

-

Lysis buffer

-

Antibodies: anti-total FLT3 and anti-phospho-FLT3 (pFLT3)

-

ELISA plates or Western blot apparatus

-

Detection reagents (e.g., chemiluminescent substrate)

Procedure (ELISA-based):

-

Seed cells (e.g., MV4-11 or RS4;11) in 96-well plates and culture overnight.[10]

-

Treat the cells with serial dilutions of AC220 or vehicle control for a defined period (e.g., 2 hours).[10]

-

For FLT3-WT cells, stimulate with FLT3 ligand for a short period (e.g., 15 minutes) to induce phosphorylation.[3]

-

Lyse the cells to release cellular proteins.[9]

-

In an ELISA plate coated with a capture antibody for total FLT3, add the cell lysates and incubate.[9]

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody specific for pFLT3 and incubate.[9]

-

Wash the plate and add a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[9]

-

Normalize the pFLT3 signal to the total FLT3 amount and determine the IC50 value.[9]

Western Blotting for Downstream Signaling

This protocol provides a general framework for assessing the effect of AC220 on downstream signaling pathways.

Materials:

-

FLT3-dependent cell lines

-

AC220

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-pSTAT5, anti-pERK, anti-pAKT, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with AC220 at various concentrations for a specified time.

-

Harvest and wash the cells with ice-cold PBS.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.[2]

-

Separate proteins by SDS-PAGE and transfer to a membrane.[2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibody overnight at 4°C.[11]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[11]

Mandatory Visualizations

Caption: FLT3 Signaling and AC220 Inhibition.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Caption: Mechanisms of Acquired Resistance to AC220.

References

- 1. benchchem.com [benchchem.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. apexbt.com [apexbt.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. rndsystems.com [rndsystems.com]

- 12. origene.com [origene.com]

An In-depth Technical Guide to the Discovery and Development of Quizartinib (AC220)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.[2] The most common of these are internal tandem duplication (FLT3-ITD) mutations, found in about 25% of AML cases, which lead to constitutive activation of the kinase and are associated with a poor prognosis, increased relapse rates, and reduced overall survival.[2] This has made the FLT3 receptor a critical therapeutic target. Quizartinib (AC220) is a potent, selective, second-generation FLT3 inhibitor developed to address this need, representing a significant advancement in targeted therapy for FLT3-ITD positive AML.[3]

Discovery and Lead Optimization

Quizartinib was developed by Ambit Biosciences as a highly potent and selective FLT3 inhibitor. The discovery process involved screening for compounds that could effectively target the FLT3 kinase. Quizartinib emerged as a lead candidate due to its high affinity and selectivity.[4][5] It is a type II kinase inhibitor, which stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[6] This binding mode, distinct from type I inhibitors, prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent autophosphorylation.[6] The core chemical structure, an imidazo[2,1-b]benzothiazole (B1198073) scaffold coupled with a diaryl urea (B33335) moiety, is crucial for its high-affinity interaction with the kinase.[6]

Mechanism of Action

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a key role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[7] In wild-type cells, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling.[1] However, FLT3-ITD mutations cause ligand-independent, constitutive activation of the kinase.[7][8]

This aberrant signaling activates multiple downstream pathways, primarily:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[1][8]

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[1][8]

-

STAT5 Pathway: Contributes to cell proliferation and survival.[1][7]

Quizartinib selectively binds to the ATP-binding site of the FLT3 receptor in its inactive conformation, preventing phosphorylation.[8][9] This action blocks the downstream signaling cascades, leading to the inhibition of proliferation and the induction of apoptosis in FLT3-ITD positive leukemia cells.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. benchchem.com [benchchem.com]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 9. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]

A Technical Guide to the Binding Affinity of Quizartinib with the FLT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase integral to the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases—approximately 30%—mutations in the FLT3 gene lead to its constitutive activation, driving leukemogenesis and conferring a poor prognosis.[2][3] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, found in about 25% of AML patients.[2][3]

Quizartinib (B1680412) (formerly AC220) is a highly potent and selective, second-generation, oral FLT3 inhibitor that has demonstrated significant clinical efficacy in patients with FLT3-ITD positive AML.[1][4][5] A thorough understanding of its binding mechanism and affinity is critical for optimizing its therapeutic application, anticipating and overcoming resistance, and guiding the development of next-generation inhibitors. This guide provides a detailed technical overview of quizartinib's interaction with the FLT3 receptor, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: A Type II Inhibitor

Quizartinib is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, quizartinib specifically recognizes and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[4][6] It interacts with the juxtamembrane region adjacent to the ATP-binding site, an area that is only accessible when the receptor is inactive.[7] This binding mode physically prevents the kinase from adopting the active conformation necessary for ATP binding and subsequent trans-autophosphorylation.[4][7]

The inhibition of FLT3 autophosphorylation by quizartinib effectively blocks the activation of critical downstream signaling pathways responsible for cell growth and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[4][8][9] This disruption of oncogenic signaling ultimately leads to the induction of apoptosis (programmed cell death) in FLT3-ITD-positive leukemia cells.[6][8]

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of quizartinib is rooted in its high binding affinity and selectivity for the FLT3 kinase. Preclinical studies have extensively characterized these properties, demonstrating its superiority over many other FLT3 inhibitors.

Kinase Binding Affinity

The dissociation constant (Kd) is a direct measure of the binding affinity between an inhibitor and its target kinase. A lower Kd value signifies a stronger interaction. Quizartinib and its major active metabolite, AC886, both exhibit high affinity for FLT3.[2][10]

| Compound | Target Kinase | Binding Affinity (Kd) in nM | Reference(s) |

| Quizartinib (AC220) | FLT3 | 3.3 | [2][10] |

| AC886 (Metabolite) | FLT3 | 1.1 | [2][10] |

| Gilteritinib | FLT3 | 1.0 | [10] |

| Midostaurin | FLT3 | 7.9 | [2][10] |

| Crenolanib | FLT3 | 0.28 | [10] |

| Sorafenib | FLT3 | 5.9 | [10] |

Table 1: Comparative binding affinities of various FLT3 inhibitors to the nonmutant FLT3 kinase.

Selectivity profiling against over 400 kinases revealed that quizartinib is highly selective; besides FLT3, it only bound to KIT with a Kd value under 10 nM.[10] This high degree of selectivity minimizes off-target effects, which is a common challenge with less specific kinase inhibitors.[7][8]

Cellular Inhibitory Activity

The half-maximal inhibitory concentration (IC50) reflects the functional potency of a compound in a cellular context, measuring the concentration required to inhibit a specific biological process (like cell proliferation or kinase phosphorylation) by 50%. Quizartinib demonstrates potent, low-nanomolar IC50 values against AML cell lines expressing the FLT3-ITD mutation.[10]

| Compound | Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference(s) |

| Quizartinib (AC220) | MV4-11 | FLT3-ITD | Cell Viability | 0.40 | [10] |

| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | Cell Viability | 0.89 | [10] |

| Quizartinib (AC220) | MOLM-14 | FLT3-ITD | Cell Viability | 0.73 | [10] |

| Quizartinib (AC220) | RS4;11 | FLT3-WT | Autophosphorylation | 4.2 | [11] |

| AC886 (Metabolite) | MV4-11 | FLT3-ITD | Cell Viability | 0.21 | [10] |

| AC886 (Metabolite) | MOLM-13 | FLT3-ITD | Cell Viability | 0.36 | [10] |

| AC886 (Metabolite) | MOLM-14 | FLT3-ITD | Cell Viability | 0.23 | [10] |

Table 2: In vitro inhibitory activity of quizartinib and its active metabolite AC886 in AML cell lines.

Visualizing the Core Mechanism and Workflow

FLT3 Signaling Pathway and Inhibition by Quizartinib

The following diagram illustrates the constitutively active FLT3-ITD signaling pathway and the mechanism of inhibition by quizartinib.

Caption: FLT3-ITD signaling and quizartinib's point of inhibition.

Experimental Protocols

Accurate determination of binding affinity and inhibitory activity relies on standardized and robust experimental protocols. Below are outlines for key assays used in the characterization of quizartinib.

Kinase Binding Assay (e.g., Kinase-Glo®)

This biochemical assay quantifies the direct interaction between the inhibitor and the isolated kinase domain by measuring the amount of ATP consumed during the phosphorylation reaction.

Objective: To determine the IC50 or Kd of quizartinib against the FLT3 kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of quizartinib in a suitable buffer. Prepare a solution containing recombinant FLT3 kinase protein and a substrate (e.g., a generic tyrosine peptide).

-

Kinase Reaction: In a 384-well plate, add the FLT3 kinase, the peptide substrate, and ATP to initiate the phosphorylation reaction.

-

Inhibitor Addition: Add the serially diluted quizartinib or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the reaction to proceed.

-

Signal Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP via a luciferase-based reaction. The resulting luminescence is inversely proportional to kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of quizartinib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based FLT3 Autophosphorylation Assay

This assay measures the ability of quizartinib to inhibit FLT3 phosphorylation within a cellular environment, providing a more physiologically relevant measure of potency.[12][13]

Objective: To quantify the inhibition of FLT3-ITD autophosphorylation in AML cells.

Methodology:

-

Cell Culture: Culture FLT3-ITD-positive cells (e.g., MV4-11) in appropriate media. For wild-type FLT3, cells may be serum-starved to reduce basal phosphorylation levels.[12]

-

Compound Treatment: Treat cells with serial dilutions of quizartinib or a vehicle control for a set duration (e.g., 2 hours).[10]

-

Ligand Stimulation (for FLT3-WT): For cells expressing wild-type FLT3, stimulate with FLT3 ligand (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation.[12]

-

Cell Lysis: Harvest the cells and prepare cell lysates using a buffer containing protease and phosphatase inhibitors.[10]

-

Quantification (ELISA/Western Blot):

-

ELISA: Use a sandwich ELISA with a capture antibody for total FLT3 and a detection antibody specific for phosphorylated FLT3 (p-FLT3) to quantify the levels of each.[13]

-

Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-FLT3 and total FLT3.

-

-

Data Analysis: Calculate the ratio of p-FLT3 to total FLT3. Plot the percentage of inhibition of this ratio against inhibitor concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the cellular potency of an inhibitor like quizartinib.

References

- 1. benchchem.com [benchchem.com]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]

- 8. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Distribution of AC220 (Quizartinib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and downstream signaling effects of AC220 (Quizartinib), a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document is intended to serve as a resource for researchers and professionals involved in the development and study of targeted cancer therapies.

Introduction to AC220 (Quizartinib)

Quizartinib (B1680412) is a small molecule tyrosine kinase inhibitor with high selectivity for FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive activation, promoting leukemic cell proliferation and survival. Quizartinib binds to the inactive conformation of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibitory action ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[1][2]

Quantitative Data on AC220 Cellular Activity

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quizartinib on FLT3 phosphorylation and cell viability in the MV4-11 human AML cell line, which harbors a homozygous FLT3-ITD mutation. The data demonstrates that even transient exposure to quizartinib results in sustained inhibition of FLT3 signaling.

| Parameter | 0.5 h Exposure | 24 h Exposure | 48 h Exposure | 72 h Exposure |

| pFLT3 IC50 (nM) | 1.1 | 1.1 | 1.3 | 0.9 |

| pSTAT5 IC50 (nM) | 0.7 | 0.7 | 0.4 | 0.3 |

| Cell Viability IC50 (nM) | 0.9 | 0.4 | 0.4 | 0.4 |

| Data adapted from a study on the transient exposure of quizartinib on FLT3-activated leukemia cells.[3] |

In Vivo Pharmacokinetics

In a mouse xenograft model using MV4-11 cells, a single oral dose of 10 mg/kg of quizartinib was well-absorbed, reaching a maximum plasma concentration (Cmax) of 3.8 μM (2100 ng/mL) within two hours of administration.[4] In human patients with relapsed or refractory AML, continuous daily dosing of 60 mg resulted in plasma concentrations between 500–1000 nmol/L, which was sufficient for continuous inhibition of FLT3-ITD phosphorylation.

Experimental Protocols

This section details the methodologies for key experiments related to the study of AC220's cellular effects.

Quantification of Intracellular AC220 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for quantifying quizartinib in plasma and can be applied to cell lysates for determining intracellular concentrations.[5][6]

Objective: To determine the intracellular concentration of quizartinib in a cell line (e.g., MV4-11) over a time course.

Materials:

-

MV4-11 cells

-

Quizartinib

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Acetonitrile

-

Dichloromethane (for liquid-liquid extraction)

-

Internal standard (e.g., deuterated quizartinib)

-

UPLC-MS/MS system

Procedure:

-

Cell Seeding and Treatment:

-

Seed MV4-11 cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.

-

Treat cells with a known concentration of quizartinib (e.g., 10 nM) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

-

-

Cell Harvesting and Lysis:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Add a known volume of RIPA lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation for LC-MS/MS:

-

Determine the total protein concentration of a small aliquot of the lysate using a BCA assay for normalization.

-

To the remaining lysate, add the internal standard.

-

Perform a liquid-liquid extraction by adding dichloromethane, vortexing, and centrifuging to separate the organic and aqueous phases.

-

Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the UPLC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column.

-

Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The MS/MS ion transitions for quizartinib are m/z 561.129 → 114.09.[6]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of quizartinib.

-

Quantify the concentration of quizartinib in the cell lysates based on the standard curve.

-

Normalize the intracellular concentration to the total protein concentration for each sample.

-

Subcellular Fractionation and Western Blot Analysis of FLT3

This protocol outlines the procedure to determine the subcellular localization of FLT3 and the effect of quizartinib on its phosphorylation status.[1]

Objective: To analyze the distribution of total and phosphorylated FLT3 in different cellular compartments (e.g., cytoplasm, membrane, nucleus) following quizartinib treatment.

Materials:

-

FLT3-ITD positive cells (e.g., MV4-11)

-

Quizartinib

-

Cell fractionation kit or buffers (cytoplasmic, membrane, and nuclear extraction buffers)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-FLT3, anti-phospho-FLT3

-

Secondary HRP-conjugated antibody

-

Loading control antibodies (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus)

-

SDS-PAGE and Western blot equipment

Procedure:

-

Cell Treatment and Harvesting:

-

Treat MV4-11 cells with quizartinib (e.g., 10 nM) for a specified time (e.g., 2 hours).

-

Harvest the cells by centrifugation.

-

-

Subcellular Fractionation:

-

Perform subcellular fractionation using a commercial kit or a standard protocol involving differential centrifugation to separate the cytoplasmic, membrane, and nuclear fractions.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total FLT3 and phospho-FLT3.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Probe for loading controls to ensure equal loading of each fraction.

-

Visualizations of Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by AC220

The following diagram illustrates the key downstream signaling pathways activated by constitutively active FLT3-ITD and the point of inhibition by AC220 (Quizartinib).

Caption: FLT3-ITD signaling and AC220 inhibition.

Experimental Workflow for Intracellular AC220 Quantification

The diagram below outlines the general workflow for determining the intracellular concentration of AC220 using LC-MS/MS.

Caption: Workflow for intracellular AC220 quantification.

Workflow for Subcellular Distribution Analysis

This diagram illustrates the steps involved in analyzing the subcellular distribution of FLT3 and its phosphorylation status after AC220 treatment.

Caption: Workflow for FLT3 subcellular distribution analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. Validation of pharmacokinetic model for quizartinib quantified by UPLC-MS/MS in patients with FLT3-ITD negative newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method development for quantification of quizartinib in rat plasma by liquid chromatography/tandem mass spectrometry for pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Quizartinib's Effect on Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizartinib (B1680412) is a potent, second-generation, selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant clinical activity in acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. These mutations result in the constitutive activation of the FLT3 receptor, leading to aberrant downstream signaling that drives leukemic cell proliferation and survival. This technical guide provides a comprehensive overview of the core signaling pathways modulated by quizartinib, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on key signaling molecules.

Mechanism of Action and Core Signaling Pathways

Quizartinib functions as a type II tyrosine kinase inhibitor, specifically binding to the inactive conformation of the FLT3 kinase domain.[1] This interaction prevents the adenosine (B11128) triphosphate (ATP)-dependent autophosphorylation of the receptor, thereby halting the initiation of downstream signaling cascades critical for the survival and proliferation of leukemic cells.[2] The primary downstream signaling pathways inhibited by quizartinib are:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key effector of FLT3-ITD signaling. Upon FLT3 activation, STAT5 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation. Quizartinib potently inhibits the phosphorylation of STAT5.[1][3]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. Constitutive FLT3 signaling activates this pathway, leading to the transcription of pro-proliferative genes. Quizartinib's inhibition of FLT3 phosphorylation effectively abrogates the activation of this pathway.[1][3]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival and the inhibition of apoptosis. Activated FLT3 leads to the activation of AKT, which in turn promotes cell survival. Quizartinib treatment results in a significant reduction in AKT phosphorylation.[1][3]

Quantitative Data on Quizartinib's Inhibitory Effects

The potency of quizartinib has been quantified in various FLT3-ITD positive AML cell lines. The following tables summarize its inhibitory activity on both cell viability and the phosphorylation of key downstream signaling molecules.

Table 1: Inhibitory Activity (IC50) of Quizartinib on Cell Viability in FLT3-ITD+ AML Cell Lines

| Cell Line | IC50 (nM) | Reference |

| MV4-11 | 0.40 | [4] |

| MOLM-13 | 0.89 | [4] |

| MOLM-14 | 0.67 | [4] |

Table 2: Inhibitory Activity (IC50) of Quizartinib on Downstream Signaling Molecules

| Cell Line | Target | IC50 (nmol/L) | Reference |

| MV4-11 | p-STAT5 | 0.3 - 0.7 | [5] |

| p-Erk1/2 | 0.3 - 0.7 | [5] | |

| p-Akt | 0.3 - 0.7 | [5] | |

| MOLM-14 | p-STAT5 | 0.3 - 0.7 | [5] |

| p-Erk1/2 | 0.3 - 0.7 | [5] | |

| p-Akt | 0.3 - 0.7 | [5] | |

| SEM-K2 | p-STAT5 | 0.3 - 0.7 | [5] |

| p-Erk1/2 | 0.3 - 0.7 | [5] | |

| p-Akt | 0.3 - 0.7 | [5] | |

| RS4;11 (FL-stimulated) | p-Erk1/2 | 0.3 | [5] |

| p-Akt | 3 | [5] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate evaluation of quizartinib's effects.

Cell Viability Assay

This protocol outlines a standard procedure for determining the IC50 of quizartinib using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Quizartinib stock solution (in DMSO)

-

Opaque-walled 96-well sterile culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Culture AML cells to a logarithmic growth phase. Seed cells into opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: Prepare a serial dilution of quizartinib in culture medium. Add the desired concentrations of quizartinib to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the IC50 value using a non-linear regression analysis.

Western Blotting for Phosphorylated FLT3, STAT5, ERK, and AKT

This protocol is for analyzing the phosphorylation status of key proteins in the FLT3 signaling pathway.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14)

-

Quizartinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat AML cells with various concentrations of quizartinib for a specified time (e.g., 2-4 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in buffer supplemented with inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies (see Table 3 for recommendations) overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

Table 3: Recommended Primary Antibodies and Dilutions for Western Blotting

| Primary Antibody | Recommended Dilution | Reference |

| Phospho-FLT3 (Tyr591) | 1:1000 | [1] |

| Total FLT3 | 1:1000 | [1] |

| Phospho-STAT5 (Tyr694) | 1:1000 | [1] |

| Total STAT5 | 1:1000 | [1] |

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | 1:2000 | [1] |

| Total p44/42 MAPK (Erk1/2) | 1:1000 | [1] |

| β-Actin (loading control) | 1:5000 | [1] |

Conclusion

Quizartinib is a highly effective inhibitor of the FLT3 signaling pathway, demonstrating potent in vitro activity against FLT3-ITD positive AML cells. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of critical downstream signaling pathways, including STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT. The methodologies described in this guide provide a robust framework for the preclinical evaluation of quizartinib and other FLT3 inhibitors, enabling researchers to generate reliable and reproducible data to further understand its therapeutic potential and mechanisms of resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

The Structural Basis of Quizartinib's Potent and Selective Inhibition of FLT3

A Technical Guide for Researchers and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal to the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, particularly those with a poor prognosis, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[1] This aberrant signaling drives uncontrolled cancer cell growth. Quizartinib (B1680412) (AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy in patients with FLT3-ITD positive AML.[1][2] This technical guide provides a detailed examination of the structural and molecular underpinnings of quizartinib's interaction with the FLT3 kinase domain, offering insights for researchers, scientists, and professionals in drug development.

The Structural Basis of Quizartinib-FLT3 Interaction

The co-crystal structure of quizartinib in complex with the FLT3 kinase domain (PDB ID: 4RT7) reveals that it functions as a type II inhibitor.[3][4] Unlike type I inhibitors that bind to the active conformation of the kinase, quizartinib specifically recognizes and stabilizes an inactive state of FLT3.[5][6] This is achieved by binding to a conformation where the activation loop is folded, and the highly conserved DFG (Asp-Phe-Gly) motif is in an "out" position ("DFG-out").[5][7] This "Abl-like" inactive conformation is stabilized by quizartinib, preventing the kinase from adopting its active state required for ATP binding and substrate phosphorylation.[5][7]

The high potency and selectivity of quizartinib are attributed to a series of specific molecular interactions within the kinase domain.[3] A critical interaction involves an edge-to-face aromatic bond between quizartinib and the "gatekeeper" residue, Phenylalanine 691 (F691).[3] The inhibitor also forms crucial interactions with Phenylalanine 830 (F830) within the DFG motif.[3] The imidazobenzothiazole head of quizartinib occupies the adenine (B156593) binding pocket, while its t-butyl-isoxazole tail extends into an allosteric back pocket.[3] A notable feature of its binding is the recruitment of a water molecule to form bidentate hydrogen bonds with the kinase hinge region, a unique workaround for the lack of a traditional adenine-like moiety.[3]

The reliance on these specific interactions with F691 and the DFG motif explains quizartinib's vulnerability to resistance mutations at these sites, particularly F691L and D835Y.[3]

Quantitative Analysis of Quizartinib's Inhibitory Activity

Quizartinib's potency has been quantified through various biochemical and cellular assays. The following tables summarize key binding affinity (Kd) and inhibitory concentration (IC50) values.

| Compound | Target | Kd (nM) |

| Quizartinib | FLT3 | 1.6 - 3.3[1][8] |

| AC886 (active metabolite) | FLT3 | 1.1[1][8] |

| Compound | Cell Line | FLT3 Mutation | Assay Type | IC50 (nM) |

| Quizartinib | MV4-11 | ITD | Cell Proliferation | 0.40 - 0.56[1][8] |

| Quizartinib | MOLM-13 | ITD | Cell Proliferation | 0.89[1] |

| Quizartinib | MOLM-14 | ITD | Cell Proliferation | 0.73[1] |

| Quizartinib | MV4-11 | ITD | FLT3 Phosphorylation | 0.50[1][8] |

| Quizartinib | - | FLT3-WT | Biochemical | 4.2[9] |

| Quizartinib | - | FLT3-ITD | Biochemical | 1.1[9] |

| Quizartinib | - | FLT3-D835Y | Biochemical | >1000[9] |

| Quizartinib | - | FLT3-F691L | Biochemical | >1000[9] |

| AC886 | MV4-11 | ITD | Cell Proliferation | 0.21[1] |

| AC886 | MOLM-13 | ITD | Cell Proliferation | 0.36[1] |

| AC886 | MOLM-14 | ITD | Cell Proliferation | 0.23[1] |

| AC886 | MV4-11 | ITD | FLT3 Phosphorylation | 0.18[1][8] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of FLT3 signaling and the experimental procedures used to characterize quizartinib, the following diagrams are provided.

Experimental Protocols

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of quizartinib against FLT3 kinase by measuring ADP production.[1]

Materials:

-

Recombinant human FLT3 kinase (wild-type or mutant)

-

Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)

-

ATP

-

Quizartinib

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of quizartinib in DMSO. Subsequently, dilute the compounds in kinase reaction buffer to the desired final concentrations.[1]

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted quizartinib solution or a vehicle control (DMSO) to the wells of the assay plate.[1]

-

Add 2.5 µL of a solution containing the FLT3 kinase and substrate in kinase reaction buffer.[1]

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume will be 10 µL.[1]

-

-

Incubation: Incubate the reaction plate at room temperature for a specified duration, for instance, 60 minutes.[1]

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[1]

-

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which in turn produces a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]

-

Data Acquisition: Measure the luminescence using a plate reader.[1]

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the luminescence against the logarithm of the quizartinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Cellular Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the effect of quizartinib on FLT3-mutant cell lines.[9]

Materials:

-

FLT3-mutant cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Quizartinib

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed the FLT3-mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of cell culture medium.[9]

-

Compound Preparation: Prepare serial dilutions of quizartinib in the cell culture medium.

-

Treatment: Add 100 µL of the quizartinib dilutions or a vehicle control to the appropriate wells.[9]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time to allow for color development.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each quizartinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protein Crystallization of FLT3-Quizartinib Complex

This protocol provides a general outline for obtaining co-crystals of the FLT3 kinase domain with quizartinib.[1]

Materials:

-

Purified, recombinant human FLT3 kinase domain

-

Quizartinib

-

Crystallization screens

-

Crystallization plates (sitting or hanging drop)

Procedure:

-

Complex Formation: Incubate the purified FLT3 protein with a molar excess of quizartinib (e.g., 1:3 molar ratio) on ice for at least one hour to ensure the formation of the complex.[1]

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (either sitting or hanging drop).[1]

-

Mix a small volume (e.g., 1 µL) of the FLT3-quizartinib complex with an equal volume of the reservoir solution from a crystallization screen.[1]

-

Equilibrate the drops against a larger volume of the reservoir solution.[1]

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).[1]

-

-

Crystal Optimization:

-

Regularly monitor the plates for the appearance of crystals.

-

Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement, using a known kinase domain structure as a search model.

-

Refine the structure and build the model of quizartinib into the electron density map.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]

- 8. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Quizartinib Dose-Response in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of quizartinib (B1680412) in Acute Myeloid Leukemia (AML) cell lines, particularly those harboring FLT3-ITD mutations. Detailed protocols for key experiments are included to facilitate the replication and further investigation of quizartinib's mechanism of action.

Introduction

Quizartinib is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Activating mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5.[3][4][5] Quizartinib effectively inhibits FLT3 autophosphorylation, leading to the suppression of these critical signaling cascades and inducing apoptosis in FLT3-ITD positive AML cells.[3][4]

Data Presentation: Quizartinib IC50 Values in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quizartinib in various AML cell lines, providing a quantitative measure of its potent anti-leukemic activity, especially in cell lines with the FLT3-ITD mutation.

| Cell Line | FLT3 Status | Quizartinib IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD (homozygous) | 0.31 - 0.56 | [1] |

| MOLM-13 | FLT3-ITD (heterozygous) | 0.62 - 0.89 | [1][3] |

| MOLM-14 | FLT3-ITD (homozygous) | 0.38 - 0.73 | [1][3] |

| Kasumi-1 | FLT3-WT | Moderately Inhibited | [3] |

| EOL-1 | FLT3-WT (with FIP1L1-PDGFRA fusion) | Potently Inhibited | [3] |

Mandatory Visualizations

FLT3 Signaling Pathway Inhibition by Quizartinib```dot

Caption: Workflow for generating quizartinib dose-response curves.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the determination of quizartinib's IC50 value in AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Quizartinib

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture AML cells to a logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. [6]2. Drug Preparation and Treatment: Prepare a serial dilution of quizartinib in culture medium from a concentrated stock in DMSO. Add the desired concentrations of quizartinib to the wells in triplicate. Include a vehicle control (DMSO only) and a no-cell control (medium only). The final DMSO concentration should not exceed 0.1%. [6][7]3. Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. [6][7]4. MTS/MTT Addition:

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. [7] * For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Afterwards, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. [6]5. Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader. [6][7]6. Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the quizartinib concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software like GraphPad Prism. [7]

-

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for analyzing the phosphorylation status of FLT3 and its downstream targets.

Materials:

-

AML cell lines

-

Quizartinib

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of quizartinib for 2-4 hours. [5][6]2. Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer. [4][5]3. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal protein loading. [4][5]4. Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and separate the proteins by SDS-PAGE. [4]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [5]6. Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature. [5] * Incubate the membrane with primary antibodies overnight at 4°C. [4][5] * Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [4][5]7. Detection: Detect the protein bands using an ECL substrate and an imaging system. [5]8. Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control to determine the dose-dependent inhibition of signaling.

-

References

- 1. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Quizartinib Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of quizartinib (B1680412) stock solutions for use in cell culture experiments. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Quizartinib (formerly AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It is particularly effective against FLT3 internal tandem duplication (FLT3-ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[4] Accurate preparation of quizartinib stock solutions is the first critical step for in vitro studies investigating its efficacy and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for the preparation of quizartinib solutions.

Table 1: Solubility of Quizartinib in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| DMSO | ≥ 33 mg/mL | ≥ 58.86 mM | [1] |

| DMSO | ~30-100 mg/mL | ~53-178 mM | [5] |

| DMSO | 42 mg/mL | 74.91 mM | [6] |

| DMF | 50 mg/mL | ~89.18 mM | [7] |

| DMF | 10 mg/mL | 17.84 mM | [1] |

| Ethanol | 0.25 mg/mL | ~0.45 mM | [7] |

| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | ~0.45 mM | [7] |

Note: The molecular weight of quizartinib is 560.67 g/mol .[1][5][8][9] The dihydrochloride (B599025) salt has a molecular weight of 633.59 g/mol .[10] Ensure you are using the correct molecular weight for your calculations based on the form of quizartinib you have.

Table 2: Storage and Stability of Quizartinib Stock Solutions

| Form | Storage Temperature | Stability | Special Conditions | Reference |

| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place. | [10] |

| In Solvent (DMSO) | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][10] |

| In Solvent (DMSO) | -20°C | 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][10] |

| Aqueous Solution | 2-8°C | ≤ 1 day | Not recommended for long-term storage. | [7][10] |

Table 3: Typical IC50 Values of Quizartinib in FLT3-ITD Positive AML Cell Lines

| Cell Line | IC50 (nM) | Reference |

| MV4-11 | 0.31 - 0.56 | [2][4][9][11] |

| MOLM-13 | 0.62 - 0.89 | [4][11] |

| MOLM-14 | 0.38 - 0.73 | [4][11] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Quizartinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of quizartinib in Dimethyl Sulfoxide (DMSO), which is the most commonly recommended solvent.[5]

Materials:

-

Quizartinib powder (MW: 560.67 g/mol )

-

Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.61 mg of quizartinib.

-

Calculation: 0.01 mol/L * 0.001 L * 560.67 g/mol = 0.0056067 g = 5.61 mg

-

-

Weighing: Carefully weigh out 5.61 mg of quizartinib powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the quizartinib powder.[5]

-

Dissolution: Vortex the solution vigorously for several minutes until the powder is completely dissolved.[5] A clear solution should be obtained.

-

Troubleshooting Dissolution: If the powder does not fully dissolve:

-

Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene (B1209903) tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[5][10]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][10]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is important to perform serial dilutions to achieve accurate low nanomolar concentrations.

Materials:

-

10 mM Quizartinib stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640 + 10% FBS)

-

Sterile microcentrifuge tubes or plates

Procedure (Example for a final concentration of 10 nM):

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium (a 1:1000 dilution).[5][10] Mix thoroughly by gentle pipetting.

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration. For instance, to achieve a 10 nM final concentration in a 1 mL well volume, add 1 µL of the 10 µM intermediate solution.[5][10]

-

Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[5] In the example above, the final DMSO concentration would be 0.0001%.

Mandatory Visualization

Caption: Workflow for Quizartinib Stock and Working Solution Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for AC220 (Quizartinib) in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC220, also known as Quizartinib, is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] Quizartinib has demonstrated significant anti-leukemic activity in preclinical xenograft models, making it a valuable tool for AML research and drug development.[4][5] These application notes provide detailed protocols for the use of AC220 in xenograft mouse models, along with a summary of key quantitative data from relevant studies.

Mechanism of Action

Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the ATP-binding site of the FLT3 receptor.[3][6] This action prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[6][7][8] The primary signaling cascades disrupted by Quizartinib include:

-

RAS/RAF/MEK/ERK Pathway: Inhibition of this pathway curtails cell proliferation.[3][7]

-

PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and reduces cell survival.[3][7]

-

STAT5 Pathway: Disruption of this pathway inhibits the transcription of genes involved in cell survival and proliferation.[3][7]

Signaling Pathway Diagram

References

- 1. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Quizartinib Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (B1680412) (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is particularly effective against acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][3] These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives uncontrolled proliferation and survival of leukemic cells.[2][3] Quizartinib binds to the inactive conformation of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to apoptosis in FLT3-ITD positive cells.[1][4]

These application notes provide a comprehensive guide to the in vitro methods used to assess the efficacy of quizartinib. The following protocols for key experiments will enable researchers to evaluate its anti-leukemic activity and investigate its mechanism of action.

Data Presentation: In Vitro Inhibitory Activity of Quizartinib

The following tables summarize the 50% inhibitory concentration (IC50) values of quizartinib in various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity at nanomolar concentrations.

Table 1: Cell Viability Inhibition by Quizartinib in FLT3-ITD Positive AML Cell Lines

| AML Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 0.40 | [5] |

| MOLM-13 | FLT3-ITD | 0.89 | [5] |

| MOLM-14 | FLT3-ITD | 0.73 | [5] |

| MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [3] |

| MOLM-14 | FLT3-ITD | 0.38 ± 0.06 | [3] |

| MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [3] |

Table 2: Inhibition of FLT3 Phosphorylation by Quizartinib

| Cell Line | FLT3 Mutation | IC50 (nM) | Assay Type |

| MV4-11 | ITD | 0.50 | FLT3 Phosphorylation |

| AC886 (active metabolite) in MV4-11 | ITD | 0.18 | FLT3 Phosphorylation |

Data compiled from various sources.[6]

Key Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of quizartinib on AML cell lines.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]

-

Drug Treatment: Prepare serial dilutions of quizartinib in complete culture medium. Add 100 µL of the diluted quizartinib solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.[3]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully remove the supernatant and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control. Plot the percentage of viability against the log of the quizartinib concentration to determine the IC50 value.[3]

-

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Materials:

-

AML cell lines

-

Complete culture medium

-

Quizartinib stock solution

-

Opaque-walled 96-well sterile culture plates[3]

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled 96-well plate.[9]

-

Drug Treatment: Add serial dilutions of quizartinib to the wells.[9]

-

Incubation: Incubate for the desired period (e.g., 72 hours).[9]

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.[6]

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Quizartinib-treated and control cells

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V Binding Buffer (1X)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

-

Flow cytometer

-

-

Protocol:

-